7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2H-1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core fused with a benzodioxole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2H-1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-alkoxyenone or enaminone . The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as cesium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput parallel synthesis techniques to produce a library of related compounds for screening .
Chemical Reactions Analysis
Types of Reactions
7-(2H-1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acid chlorides or amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other derivatives.
Scientific Research Applications
7-(2H-1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(2H-1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby blocking cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against CDKs.
Uniqueness
7-(2H-1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific structural features, such as the benzodioxole moiety, which may confer distinct biological activities and enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C14H9N3O4 |
---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C14H9N3O4/c18-14(19)9-6-16-17-10(3-4-15-13(9)17)8-1-2-11-12(5-8)21-7-20-11/h1-6H,7H2,(H,18,19) |
InChI Key |
JQFIZUFRJGZBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=C(C=NN34)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.